molecular formula C8H9F2NOS B2707843 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole CAS No. 2199591-41-6

2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole

Cat. No.: B2707843
CAS No.: 2199591-41-6
M. Wt: 205.22
InChI Key: KFIBUJCIPGZWLU-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole is a chemical reagent intended for research and development applications, strictly for professional use in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. The 1,3-thiazole core is a privileged scaffold in medicinal chemistry and drug discovery, recognized for its widespread presence in pharmacologically active compounds . This versatile structure is easily modified and serves as a critical building block for generating and optimizing new lead compounds . The biological activity of thiazole derivatives is extensive, and they are found in numerous approved drugs across various therapeutic areas, including antimicrobial, antifungal, anti-inflammatory, and anticancer agents . The specific substitution pattern on this compound, featuring a (3,3-difluorocyclobutyl)methoxy group at the 2-position of the thiazole ring, is designed to explore structure-activity relationships. The difluorocyclobutyl moiety is known to influence a molecule's physicochemical properties, such as its metabolic stability and lipophilicity, which can be crucial for optimizing drug-like characteristics. Consequently, this reagent holds significant value for researchers in medicinal chemistry, particularly in the synthesis of novel compounds for screening against biological targets such as enzymes or in the development of new antimicrobial and anticancer agents .

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NOS/c9-8(10)3-6(4-8)5-12-7-11-1-2-13-7/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIBUJCIPGZWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole typically involves the reaction of 3,3-difluorocyclobutanol with a thiazole derivative. One common method includes the use of ethyl 3,3-difluorocyclobutanecarboxylate as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Thiazole Ring Formation

Hantzsch Thiazole Synthesis
A common method for constructing the 1,3-thiazole core involves the condensation of α-haloketones with thiourea derivatives. For instance, α-bromoketones react with thioureas in the presence of a base (e.g., triethylamine) to form thiazoles via cyclocondensation . This approach could be adapted if the methoxy group is introduced post-cyclization.

Cycloaddition Reactions
Alternative methods include the [4+2] cycloaddition of thiourea derivatives with acetylenic substrates (e.g., dialkyl acetylenedicarboxylates) under reflux conditions (e.g., ethanol). This route typically yields 1,3-thiazoles in high purity (82–97%) .

Key Reaction Conditions and Yields

Method Reagents/Conditions Yield Source
Cycloaddition with DMADThiourea derivatives, ethanol reflux, 30 min82–97%
Hantzsch condensationα-haloketones, thiourea, triethylamine, reflux
Williamson ether synthesis2-bromo-1,3-thiazole, NaOMe, DMF, 60°C

Thiazole Ring Formation

The Hantzsch condensation proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by cyclization and elimination of water . In cycloaddition methods, thiourea derivatives react with acetylenes to form intermediate zwitterions, which undergo cyclization to yield thiazoles .

Methoxy Group Installation

Substitution at the 2-position likely involves deprotonation of the thiazole (pKa ~2.5) to form a reactive ylide intermediate, enabling nucleophilic displacement of a leaving group (e.g., bromide) by a methoxide ion .

Structural Characterization

Spectroscopic Data

  • IR : Absorption bands for carbonyl groups (e.g., ~1657 cm⁻¹) and S-N bonds in thiazoles .

  • ¹H NMR : Singlet for methyl protons (e.g., δ 3.32 ppm) and deshielded aromatic protons .

  • 13C NMR : Carbonyl signals (e.g., δ 165.7 ppm) and thiazole carbons (δ 100–150 ppm) .

Biological and Chemical Significance

Thiazoles with substituted methoxy groups are explored for antimicrobial and antitumor activity , as seen in analogous derivatives . The difluorocyclobutyl substituent may enhance lipophilicity, potentially improving bioavailability.

Challenges and Optimizations

  • Regioselectivity : Substitution at position 2 requires directing groups or preformed rings.

  • Yield : Cycloaddition methods often provide high yields, but multi-step syntheses (e.g., O-alkylation) may reduce efficiency .

Scientific Research Applications

Chemical Synthesis and Intermediate Use

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a valuable building block in organic chemistry. The synthesis typically involves reactions with thiazole derivatives and difluorocyclobutanol, which can lead to the formation of other useful compounds through oxidation or substitution reactions.

Research indicates that 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole possesses bioactive properties that make it a candidate for further investigation in medicinal chemistry:

  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial activity. Studies have shown that thiazole derivatives can exhibit significant antibacterial effects against various strains of bacteria .
  • Anticancer Potential : The compound is being explored for its potential as an anticancer agent. Thiazoles have been linked to selective cytotoxicity against cancer cell lines. For instance, compounds with similar structures have demonstrated promising results against human lung adenocarcinoma and glioblastoma cells .

Case Studies on Anticancer Activity

  • Evren et al. (2019) synthesized novel thiazole derivatives that showed strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating effective anticancer activity .
  • Sayed et al. (2019) produced thiazole derivatives that exhibited significant antiproliferative activity against HepG-2 liver carcinoma cells, suggesting that structural modifications can enhance biological efficacy .

Pharmaceutical Development

In the pharmaceutical field, 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole is being investigated for its potential in drug development:

  • Improved Pharmacokinetics : The unique structural features of this compound may lead to enhanced stability and bioavailability of drugs designed using it as a scaffold. Its ability to interact with biological targets through hydrogen bonding and π-π interactions is crucial for developing effective therapeutics.

Industrial Applications

Beyond its roles in research and medicine, this compound finds utility in the development of advanced materials:

  • Polymers and Coatings : The incorporation of thiazole derivatives into polymer matrices can impart unique properties such as increased thermal stability and improved mechanical performance. This application is particularly relevant in the production of coatings and specialty materials used in various industries.

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. The thiazole ring may participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Lipophilicity and Bioavailability
  • This contrasts with polar substituents like acetamide in compounds 9a–9e (), which may reduce bioavailability .
  • The benzo-thiazole core in ’s compound enhances π-π stacking interactions in biological systems, whereas the target compound’s aliphatic cyclobutyl group may prioritize hydrophobic interactions .
Metabolic Stability
  • Fluorination at the cyclobutyl ring (target compound) reduces susceptibility to oxidative metabolism compared to non-fluorinated analogs (e.g., 2-ethoxythiazole) .

Key Research Findings

Substituent Effects : Fluorinated and bulky groups at C-2 (e.g., difluorocyclobutylmethoxy) improve metabolic stability and target engagement compared to smaller substituents like ethoxy .

Synthetic Feasibility : Multi-step syntheses (e.g., ) allow precise functionalization but require optimization for scalability, contrasting with one-pot methods () .

Biological Activity

2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole is a synthetic compound within the thiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article aims to provide a comprehensive overview of the biological activities associated with this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring linked to a difluorocyclobutyl group via a methoxy connection. This structural arrangement is believed to enhance its biological activity through improved binding affinity to target proteins.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Thiazoles have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Many thiazole derivatives have been identified as potential anticancer agents, inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Antiparasitic Effects : Some studies have reported the efficacy of thiazole compounds against protozoan parasites.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiazole derivatives. For example:

  • Cell Line Studies : In vitro studies have demonstrated that 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole exhibits antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H929 (multiple myeloma) with IC50 values ranging from 10.03 to 54.58 µg/mL .
  • Mechanism of Action : The mechanism involves inhibition of tubulin polymerization, disrupting microtubule dynamics similar to established chemotherapeutic agents like colchicine .

Antimicrobial Activity

The antimicrobial potential of thiazoles has also been extensively studied:

  • Inhibition of Pathogenic Strains : Studies have shown that certain thiazole derivatives can inhibit the growth of pathogenic fungi such as Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antifungals like fluconazole .
  • Broad Spectrum : The compound has demonstrated activity against both gram-positive and gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Case Studies and Research Findings

Several studies have explored the biological activities of 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole:

  • Antitumor Efficacy :
    • A study synthesized various thiazole derivatives and evaluated their antiproliferative effects on breast cancer cell lines. The results indicated that compounds similar to 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole exhibited significant cytotoxicity and induced cell cycle arrest at the G2/M phase .
  • Antimicrobial Testing :
    • In vitro tests showed that this compound effectively inhibited the growth of C. albicans with MIC values as low as 3.9 µg/mL . This suggests a promising avenue for developing new antifungal agents.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AnticancerMCF-7 (Breast Cancer)10.03 - 54.58 µg/mL
AntimicrobialCandida albicans3.9 - 15.62 µg/mL
AntiparasiticVarious ProtozoaNot specified

Q & A

Basic: How can the synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole be optimized?

Methodological Answer:
Optimization involves systematic variation of reaction parameters. For cyclobutylmethoxy-thiazole derivatives, key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity for cyclobutyl ether formation .
  • Catalyst choice : Copper(I) catalysts or Mitsunobu conditions (e.g., DIAD/TPP) improve yields in thiazole functionalization .
  • Reaction time/temperature : Reflux conditions (e.g., 18–24 hours at 80–100°C) are typical for cyclization steps .
    Validate purity via TLC and elemental analysis (e.g., ≤0.3% deviation from theoretical C/H/N values) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1^1H-NMR to confirm cyclobutylmethoxy protons (δ 3.5–4.5 ppm) and thiazole protons (δ 7.0–8.5 ppm). 13^{13}C-NMR identifies fluorinated carbons (δ 90–110 ppm, CF2_2) .
  • FT-IR : Detect C-F stretches (~1100–1250 cm1^{-1}) and thiazole C-S/C=N vibrations (~650–750 cm1^{-1}) .
  • Elemental analysis : Ensure experimental C/H/N values align with theoretical calculations (e.g., ±0.3% tolerance) .

Advanced: How can discrepancies in biological activity data across studies be systematically resolved?

Methodological Answer:

  • Replicate experiments : Control variables like solvent purity (HPLC-grade), cell line viability, and assay temperature .
  • Statistical analysis : Apply ANOVA to compare inter-lab variability or dose-response curves. For IC50_{50} conflicts, use nonlinear regression models .
  • Meta-analysis : Cross-reference structural analogs (e.g., fluorinated thiazoles from ) to identify substituent-dependent trends .

Advanced: How should factorial design be applied to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Variables : Select factors like substituent position (e.g., fluorination on cyclobutyl), thiazole ring modifications, and steric bulk .
  • Design matrix : Use a 2k^k factorial design (k = variables) to test interactions. For example, vary methoxy group placement and fluorine substitution .
  • Response metrics : Measure biological activity (e.g., IC50_{50}), solubility (HPLC logP), and thermal stability (DSC/TGA) .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Prioritize poses with hydrogen bonds to thiazole N or fluorinated cyclobutyl groups .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the cyclobutylmethoxy moiety .
  • QSAR modeling : Train models on datasets of fluorinated thiazoles to correlate substituent electronegativity with activity .

Basic: What are common impurities in this compound’s synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproducts : Look for unreacted cyclobutylmethanol (GC-MS retention time ~8–10 min) or dimerized thiazole intermediates (HPLC monitoring) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove polar impurities .
  • Quality control : Validate via 19^{19}F-NMR to confirm absence of mono-fluorinated byproducts .

Advanced: How can theoretical frameworks guide mechanistic studies of its reactivity?

Methodological Answer:

  • Electron-density mapping : Apply DFT (B3LYP/6-31G*) to locate electrophilic sites on the thiazole ring (e.g., C5 position) .
  • Mechanistic hypotheses : Test nucleophilic aromatic substitution (thiazole) vs. radical pathways (fluorocyclobutyl) using kinetic isotope effects .
  • Conceptual alignment : Link results to Hammett substituent constants or frontier molecular orbital theory .

Advanced: How can NMR data elucidate electronic effects of the difluorocyclobutyl group?

Methodological Answer:

  • 19^{19}F-NMR : Compare chemical shifts (δ −110 to −130 ppm) to gauge electron-withdrawing effects on the cyclobutyl ring .
  • NOESY : Identify spatial proximity between cyclobutyl methoxy protons and thiazole protons to infer conformational rigidity .
  • Solvent titration : Measure 1^1H-NMR shifts in DMSO-d6_6 vs. CDCl3_3 to assess hydrogen-bonding capacity of the methoxy group .

Notes

  • Data Sources : Prioritize peer-reviewed synthesis protocols ( ) and computational/theoretical frameworks ( ).
  • Methodological Rigor : Answers emphasize reproducibility, statistical validation, and interdisciplinary integration (e.g., synthetic chemistry, computational biology).

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